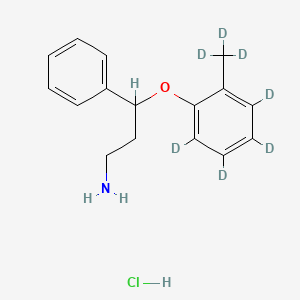
Desmethyl Atomoxetine-d7 Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl Atomoxetine-d7 Hydrochloride Salt (d7-ATX-HCl) is a synthetic derivative of atomoxetine, an active ingredient found in the drug Strattera, which is used to treat Attention Deficit Hyperactivity Disorder (ADHD). It is a highly selective inhibitor of the presynaptic norepinephrine transporter, which is believed to play an important role in the regulation of attention and executive functions. d7-ATX-HCl has a wide range of applications in scientific research, including studies of the mechanism of action of atomoxetine, the effects of atomoxetine on the brain, and the development of new drugs for the treatment of ADHD.
Applications De Recherche Scientifique
D7-ATX-HCl has a wide range of applications in scientific research. It has been used in studies to investigate the mechanism of action of atomoxetine, as well as to assess the effects of atomoxetine on the brain. Additionally, it has been used to study the effects of atomoxetine on behavior, learning, and memory. Desmethyl Atomoxetine-d7 Hydrochloride Salt has also been used in the development of new drugs for the treatment of ADHD and other conditions.
Mécanisme D'action
D7-ATX-HCl is a highly selective inhibitor of the presynaptic norepinephrine transporter (NET). NET is responsible for the reuptake of norepinephrine, a neurotransmitter involved in the regulation of attention and executive functions. By inhibiting the reuptake of norepinephrine, Desmethyl Atomoxetine-d7 Hydrochloride Salt increases the availability of norepinephrine in the synaptic cleft, leading to improved attention and executive functions.
Biochemical and Physiological Effects
Desmethyl Atomoxetine-d7 Hydrochloride Salt has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of norepinephrine in the prefrontal cortex and hippocampus, as well as to increase levels of dopamine in the nucleus accumbens. Additionally, it has been shown to increase levels of glutamate in the hippocampus and to decrease levels of GABA in the prefrontal cortex. These effects are believed to be responsible for the improved attention and executive functions seen with Desmethyl Atomoxetine-d7 Hydrochloride Salt treatment.
Avantages Et Limitations Des Expériences En Laboratoire
D7-ATX-HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive to obtain. Additionally, it has a high degree of selectivity for the norepinephrine transporter, making it ideal for studies of the mechanism of action of atomoxetine. However, there are also some limitations to its use in laboratory experiments. For example, it is not possible to administer Desmethyl Atomoxetine-d7 Hydrochloride Salt orally, and it is not possible to measure its effects on behavior directly.
Orientations Futures
There are a number of potential future directions for research involving Desmethyl Atomoxetine-d7 Hydrochloride Salt. For example, further studies could be conducted to investigate the effects of Desmethyl Atomoxetine-d7 Hydrochloride Salt on other neurotransmitters, such as serotonin, and to assess the effects of Desmethyl Atomoxetine-d7 Hydrochloride Salt on behavior in humans. Additionally, studies could be conducted to investigate the potential of Desmethyl Atomoxetine-d7 Hydrochloride Salt as a treatment for other conditions, such as depression and anxiety. Finally, further studies could be conducted to investigate the potential of Desmethyl Atomoxetine-d7 Hydrochloride Salt as a tool for research into the development of novel drugs for the treatment of ADHD and other conditions.
Méthodes De Synthèse
D7-ATX-HCl is synthesized from atomoxetine, a selective norepinephrine transporter inhibitor, through a multi-step process. The first step involves the conversion of atomoxetine to its d7-labeled form (d7-ATX) using a palladium-catalyzed hydrogenation reaction. The second step involves the conversion of d7-ATX to its hydrochloride salt form, Desmethyl Atomoxetine-d7 Hydrochloride Salt, through a reaction with hydrochloric acid. The final step involves the purification of the Desmethyl Atomoxetine-d7 Hydrochloride Salt by recrystallization. This synthesis method has been well documented in the literature, and is relatively simple and inexpensive to perform.
Propriétés
IUPAC Name |
3-phenyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H/i1D3,5D,6D,7D,10D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZNZPMFOWXKB-SVVPHCQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OC(CCN)C2=CC=CC=C2)[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














